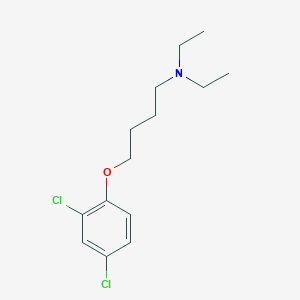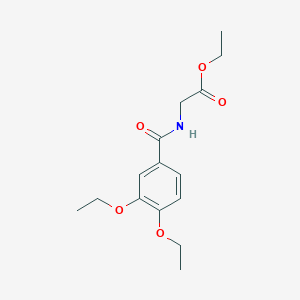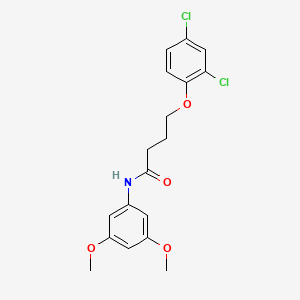![molecular formula C21H24ClNO3 B5234822 (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidinyl ketones and has been found to possess a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone is not fully understood. However, it has been suggested that this compound acts as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of neuronal excitability. This may explain its anticonvulsant and anxiolytic properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been found to increase the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. This may explain its anticonvulsant and anxiolytic effects. Additionally, this compound has been shown to have analgesic properties, which may be due to its ability to inhibit the release of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for use in various studies. Additionally, this compound has a relatively low toxicity profile, which makes it a safer option for in vitro and in vivo experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in various experimental settings.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been found to possess a variety of biological activities. Further research is needed to better understand its mechanism of action and its effects on different neurotransmitter systems.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been described in the literature. The method involves the reaction of 4-chloroacetophenone with 2,4-dimethoxybenzylamine in the presence of sodium hydride to form the intermediate product. This intermediate is then reacted with piperidine in the presence of acetic anhydride to obtain the final product.
Applications De Recherche Scientifique
(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone has been studied extensively for its potential therapeutic applications. It has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anxiolytic properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-chlorophenyl)-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-19-10-7-16(20(12-19)26-2)13-23-11-3-4-17(14-23)21(24)15-5-8-18(22)9-6-15/h5-10,12,17H,3-4,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMWZIWBWJKMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5234741.png)

![10-isobutyryl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234756.png)
![3-{1-[bis(acetyloxy)methyl]-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl}benzoic acid](/img/structure/B5234762.png)
![N-[2-(2-pyridinyl)ethyl]cyclooctanamine](/img/structure/B5234778.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)

![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)